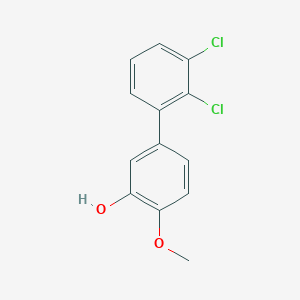

5-(2,3-Dichlorophenyl)-2-methoxyphenol

Description

5-(2,3-Dichlorophenyl)-2-methoxyphenol is a substituted phenolic compound featuring a dichlorophenyl group at the 5-position and a methoxy group at the 2-position of the benzene ring. The compound’s chlorine substituents enhance lipophilicity, which may influence its pharmacokinetic behavior, while the methoxy group contributes to its electronic profile and steric effects.

Properties

IUPAC Name |

5-(2,3-dichlorophenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2/c1-17-12-6-5-8(7-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFADDZCEMLPZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685692 | |

| Record name | 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-09-0 | |

| Record name | 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)-2-methoxyphenol typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dichlorophenol and 2-methoxyphenol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide.

Reaction Mechanism: The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the methoxy group is introduced to the phenol ring.

Industrial Production Methods

In an industrial setting, the production of 5-(2,3-Dichlorophenyl)-2-methoxyphenol may involve:

Large-Scale Reactors: The reactions are conducted in large-scale reactors to handle significant quantities of starting materials.

Catalysts: Catalysts may be used to enhance the reaction rate and yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the chlorine atoms, forming a simpler phenol derivative.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dechlorinated phenol derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,3-Dichlorophenyl)-2-methoxyphenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)-2-methoxyphenol involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Biological Effects: The compound’s effects are mediated through its interaction with cellular components, leading to changes in cell function or viability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-(2,3-Dichlorophenyl)-2-methoxyphenol, comparisons are drawn with structurally related chlorinated phenolic derivatives. Key distinctions arise from variations in substituent positions, halogenation patterns, and functional groups.

Table 1: Structural and Functional Comparison

Key Observations :

Synthetic Accessibility: The synthesis of 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole (from ) involves hydrochloric acid-mediated cyclization, achieving 69% yield after column chromatography . In contrast, 5-(2,3-Dichlorophenyl)-2-methoxyphenol likely requires orthogonal protection/deprotection strategies due to its phenolic -OH and methoxy groups, which may complicate synthesis. The dichlorophenyl substituent in the target compound introduces steric hindrance and electronic effects absent in monochlorinated analogs.

Biological and Chemical Behavior: Chlorine substitution patterns significantly impact bioactivity. For instance, 2,3-dichloro derivatives often exhibit enhanced antimicrobial properties compared to mono-chlorinated analogs due to increased membrane permeability. The methoxy group in 5-(2,3-Dichlorophenyl)-2-methoxyphenol may stabilize the phenolic -OH via intramolecular hydrogen bonding, altering reactivity compared to non-methoxylated chlorophenols.

Unlike the pyrrole-based analog in , the phenolic core of the target compound confers acidity (pKa ~10 for the -OH group), influencing its behavior in biological systems.

Research Findings and Limitations

- Gaps in Data: Direct studies on 5-(2,3-Dichlorophenyl)-2-methoxyphenol are scarce. Most insights are extrapolated from structurally related compounds, such as the pyrrole derivative in and guaiacol analogs.

- Contradictions: highlights efficient synthesis of a mono-chlorinated pyrrole, but dichlorinated phenols may face challenges in regioselective halogenation and purification.

- Future Directions : Comparative studies on halogen positioning (e.g., 2,3-dichloro vs. 3-chloro) and functional group interplay (methoxy vs. phenyl) are needed to elucidate structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.